O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine is a chemical compound with the molecular formula C7H7BrFNO It is a derivative of hydroxylamine, where the hydroxylamine group is bonded to a 5-bromo-2-fluorophenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine typically involves the reaction of 5-bromo-2-fluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues in enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-fluorobenzoate: A related compound with similar structural features but different functional groups.
Methyl 2-bromo-5-fluorobenzoate: Another similar compound with the bromine and fluorine atoms in different positions on the phenyl ring.
Uniqueness
O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine is unique due to the presence of both a hydroxylamine group and a 5-bromo-2-fluorophenylmethyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H7BrFNO |
---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7BrFNO/c8-6-1-2-7(9)5(3-6)4-11-10/h1-3H,4,10H2 |
InChI Key |
KAPZMVXZMLKBKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)CON)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.